2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H2ClF2NO2S and its molecular weight is 213.59 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazole ring and various functional groups, suggests diverse biological activities, particularly as an antimicrobial and potential therapeutic agent. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Chemical Formula | CHClFNOS |
Molecular Weight | 213.59 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for microbial growth.
Enzyme Inhibition
Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. For instance, its structural features imply possible inhibition of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, which could be leveraged for therapeutic applications against certain diseases .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Inhibition of Enzymatic Activity
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural modifications. The presence of a chlorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Comparative analysis with similar compounds reveals how variations can affect efficacy:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHClFNOS | Chlorine enhances lipophilicity |
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid | CHFNOS | Lacks chlorine; may have different activity profile |
2-Methyl-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | CHFN O S | Methyl substitution alters biological effects |
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLNNAUYJQRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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